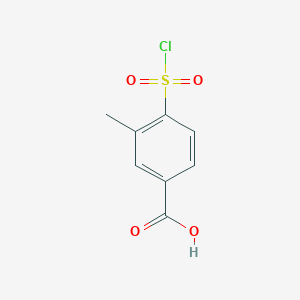

4-(Chlorosulfonyl)-3-methylbenzoic acid

Description

BenchChem offers high-quality 4-(Chlorosulfonyl)-3-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Chlorosulfonyl)-3-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chlorosulfonyl-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO4S/c1-5-4-6(8(10)11)2-3-7(5)14(9,12)13/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHLQLIKSZYXRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314960-92-3 | |

| Record name | 4-(chlorosulfonyl)-3-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Chlorosulfonyl)-3-methylbenzoic acid chemical properties

Topic: 4-(Chlorosulfonyl)-3-methylbenzoic acid: Chemical Properties, Reactivity, and Applications in Drug Discovery Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Core Directive: The Bifunctional Scaffold

In the architecture of small-molecule drug discovery, 4-(Chlorosulfonyl)-3-methylbenzoic acid (CAS 1314960-92-3) represents a high-value "linker" scaffold. It is not merely a reagent but a strategic branch point. Its value lies in its orthogonal reactivity : it possesses a highly electrophilic sulfonyl chloride "warhead" and a modifiable carboxylic acid "anchor."

For the medicinal chemist, this molecule offers a predictable path to sulfonamide-based libraries with a handle for further diversification (e.g., amide coupling) at the 1-position. This guide moves beyond basic properties to explore the mechanistic nuances of handling, derivatizing, and stabilizing this moisture-sensitive intermediate.

Physicochemical Profile

Understanding the physical state of this compound is critical for process design. As a sulfonyl chloride derivative of m-toluic acid, it exhibits significant moisture sensitivity.

| Property | Data | Context for the Scientist |

| CAS Number | 1314960-92-3 | Unique identifier for the specific 4-isomer.[1] |

| Formula | C₈H₇ClO₄S | Bifunctional aromatic scaffold. |

| Molecular Weight | 234.66 g/mol | Fragment-like properties; ideal for FBDD. |

| Appearance | Off-white to beige solid | Color change to yellow/brown indicates hydrolysis. |

| Solubility | DCM, THF, EtOAc, DMF | Reacts violently with water/alcohols. |

| Melting Point | 150–155 °C (Predicted) | High MP suggests stable crystal lattice, but hygroscopic. |

| Storage | < -20°C, Inert Atmosphere | Critical: Store under Argon/Nitrogen to prevent HCl formation. |

Mechanistic Reactivity & Chemoselectivity

The core utility of this molecule is the reactivity difference between the sulfonyl chloride (-SO₂Cl) at C4 and the carboxylic acid (-COOH) at C1.

The Electrophilic Hierarchy

-

Sulfonyl Chloride (C4): The sulfur atom is highly electrophilic due to the withdrawal of electron density by two oxygens and the chlorine. It reacts rapidly with nucleophiles (amines, alcohols) at low temperatures (0°C to RT).

-

Carboxylic Acid (C1): The acid proton is labile (pKa ~4), but the carbonyl carbon is relatively inert to nucleophilic attack unless activated (e.g., via HATU, EDC, or conversion to -COCl).

Key Insight: This hierarchy allows for chemoselective functionalization . You can install a sulfonamide at C4 without protecting the C1 acid, provided you control the pH and stoichiometry.

The Hydrolysis Trap

The methyl group at C3 provides some steric shielding, but the -SO₂Cl group remains prone to hydrolysis:

-

Consequence: Hydrolysis generates a sulfonic acid (strong acid) and HCl. This autocatalytic cycle degrades the reagent and can interfere with subsequent couplings.

-

Detection: An acidic smell (HCl) or a significant drop in pH in aqueous washes indicates degradation.

Synthetic Applications & Protocols

Workflow Visualization: Chemoselective Derivatization

Caption: Chemoselective workflow prioritizing sulfonamide formation prior to carboxylic acid activation.

Protocol: Synthesis of Sulfonamide Derivatives

Objective: Selective reaction of the -SO₂Cl group with a primary amine while preserving the -COOH group.

Reagents:

-

4-(Chlorosulfonyl)-3-methylbenzoic acid (1.0 equiv)[2]

-

Amine (R-NH₂, 1.1 equiv)

-

DIPEA (N,N-Diisopropylethylamine, 2.5 equiv) – Acts as an HCl scavenger.

-

DCM (Dichloromethane, Anhydrous) – Solvent.

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Add 4-(Chlorosulfonyl)-3-methylbenzoic acid and dissolve in anhydrous DCM (0.1 M concentration).

-

Why? Moisture in the air or solvent will immediately hydrolyze the sulfonyl chloride.

-

-

Temperature Control: Cool the solution to 0°C using an ice bath.

-

Why? Low temperature suppresses side reactions and controls the exotherm of the sulfonamide formation.

-

-

Base Addition: Add DIPEA (2.5 equiv) dropwise.

-

Note: The extra base is required to neutralize the HCl generated and deprotonate the carboxylic acid (forming the soluble carboxylate salt), ensuring the amine remains nucleophilic.

-

-

Amine Addition: Add the amine (1.1 equiv) slowly. Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 2–4 hours.

-

Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the starting material (convert to methyl ester for GC/LC if necessary to visualize).

-

Workup (Critical):

-

Dilute with DCM.

-

Wash with 1M HCl (aqueous). Crucial Step: This reprotonates the carboxylate (COO⁻ → COOH) and pulls excess amine/DIPEA into the aqueous layer.

-

Dry organic layer over Na₂SO₄, filter, and concentrate.

-

-

Purification: The product is usually a solid acid. It can often be purified by recrystallization from EtOAc/Hexanes or used directly in the next coupling step.

Safety & Handling (E-E-A-T)

-

Corrosivity: This compound causes severe skin burns and eye damage (H314). The hydrolysis product (HCl) is a respiratory irritant. Always work in a fume hood.

-

Moisture Sensitivity: Do not leave the container open. If the solid appears "wet" or sticky, it has likely hydrolyzed to the sulfonic acid and will not react efficiently.

-

Pressure Build-up: Old bottles may accumulate HCl gas. Open carefully.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394866, 4-(Chlorosulfonyl)-3-methylbenzoic acid. Retrieved from [Link]

Sources

- 1. 1375474-75-1,methyl 2-(4-aminopiperidin-1-yl)pyridine-4-carboxylate hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 21894-69-9,3-(4-methoxyphenyl)butan-2-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

An In-Depth Technical Guide to 4-(Chlorosulfonyl)-3-methylbenzoic Acid for Advanced Research Applications

Executive Summary: 4-(Chlorosulfonyl)-3-methylbenzoic acid is a bifunctional aromatic compound of significant interest to medicinal chemists and researchers in drug development. Possessing both a reactive sulfonyl chloride and a versatile carboxylic acid moiety, it serves as a valuable scaffold for constructing complex molecular architectures. The sulfonyl chloride group is a precursor to the sulfonamide functional group, a privileged scaffold found in a wide array of therapeutic agents. This guide provides a comprehensive overview of the physicochemical properties, synthesis, key reactions, and applications of 4-(Chlorosulfonyl)-3-methylbenzoic acid, with a focus on its practical utility in a research and development setting. Detailed, self-validating experimental protocols and safety guidelines are provided to ensure both scientific integrity and safe laboratory practice.

Introduction to Arylsulfonyl Halides in Medicinal Chemistry

Arylsulfonyl halides, particularly sulfonyl chlorides, are a cornerstone of modern medicinal chemistry. Their high reactivity towards nucleophiles, such as amines and alcohols, allows for the straightforward synthesis of sulfonamides and sulfonate esters, respectively. The sulfonamide functional group (-SO₂NH-) is particularly noteworthy; its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor, and its structural stability, have made it a key component in numerous FDA-approved drugs.[1] These drugs span a vast range of therapeutic areas, including antimicrobials, diuretics, antivirals, and anticancer agents.[1]

4-(Chlorosulfonyl)-3-methylbenzoic acid is a specialized building block within this class. Its bifunctional nature—a carboxylic acid at one position and a sulfonyl chloride at another—offers orthogonal reactivity. This allows for sequential, controlled modifications, making it an ideal starting material for creating diverse chemical libraries for high-throughput screening or for the targeted synthesis of complex lead compounds.[2] The introduction of a sulfonyl group can modulate a molecule's solubility, metabolic stability, and binding affinity to protein targets, making it a critical tool in drug design.[3]

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are foundational for its use in synthesis. The specific isomer requested, 4-(Chlorosulfonyl)-3-methylbenzoic acid, is distinct from its commercially available isomers. For clarity, this guide provides data for the requested compound, supplemented with experimental data from its close isomer, 3-(Chlorosulfonyl)-4-methyl-benzoic acid, where necessary.

Table 1: Physicochemical Data for 4-(Chlorosulfonyl)-3-methylbenzoic Acid and a Key Isomer

| Property | 4-(Chlorosulfonyl)-3-methylbenzoic acid | 3-Chlorosulfonyl-4-methyl-benzoic acid | Reference |

| IUPAC Name | 4-(chlorosulfonyl)-3-methylbenzoic acid | 3-(chlorosulfonyl)-4-methylbenzoic acid | N/A |

| CAS Number | Not readily available | 2548-29-0 | [4] |

| Molecular Formula | C₈H₇ClO₄S | C₈H₇ClO₄S | [4] |

| Molecular Weight | 234.66 g/mol | 234.66 g/mol | [4][5] |

| Appearance | Solid (Predicted) | Solid | [4] |

| SMILES | CC1=C(C=CC(=C1)C(=O)O)S(=O)(=O)Cl | CC1=CC(=C(C=C1)S(=O)(=O)Cl)C(=O)O | N/A |

| InChI Key | N/A | N/A | N/A |

Note: Experimental data for the exact 4-(chlorosulfonyl)-3-methylbenzoic acid isomer is not widely published. Data for the isomer 3-Chlorosulfonyl-4-methyl-benzoic acid is provided for reference where applicable.

Synthesis and Mechanistic Insights

The synthesis of 4-(Chlorosulfonyl)-3-methylbenzoic acid can be approached via electrophilic aromatic substitution on 3-methylbenzoic acid (m-toluic acid). The choice of reaction conditions is critical to achieve the desired regioselectivity.

Synthetic Pathway: Chlorosulfonation

The most direct route is the chlorosulfonation of 3-methylbenzoic acid using chlorosulfonic acid.[6]

-

Causality of Reagent Choice : Chlorosulfonic acid (ClSO₃H) serves as both the solvent and the electrophilic reagent. Its strong acidic and dehydrating nature facilitates the generation of the SO₂Cl⁺ electrophile required for the substitution. An excess of the reagent is typically used to drive the reaction to completion.

-

Regiochemical Considerations : The regiochemical outcome is dictated by the directing effects of the existing substituents. The methyl group is an activating, ortho, para-director, while the carboxylic acid group is a deactivating, meta-director. In 3-methylbenzoic acid, the positions are:

-

ortho to -CH₃: 2, 4

-

para to -CH₃: 6

-

meta to -COOH: 5 The positions at 4 and 6 are activated by the methyl group. The position at 4 is sterically less hindered than position 2. Therefore, substitution is strongly favored at the 4- and 6-positions. Careful control of reaction temperature and time is necessary to optimize the yield of the desired 4-sulfonyl chloride isomer over the 6-sulfonyl chloride byproduct.

-

Key Reactions and Applications in Drug Development

The utility of 4-(Chlorosulfonyl)-3-methylbenzoic acid stems from its two distinct functional groups, which can be addressed with different chemistries.

Sulfonamide Formation

The most prominent reaction of the sulfonyl chloride group is its coupling with primary or secondary amines to form stable sulfonamides.[7] This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.

-

Mechanism : The reaction proceeds via a nucleophilic attack of the amine's lone pair on the highly electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and deprotonation by the base to yield the final sulfonamide.

This S-N coupling is fundamental to the synthesis of a vast number of pharmaceuticals.[8] The resulting sulfonamide moiety can serve as a key pharmacophore, engaging in crucial hydrogen bonding interactions with biological targets like enzymes or receptors.[3]

Carboxylic Acid Derivatization

The carboxylic acid group can undergo a variety of transformations, such as esterification or, more commonly, conversion to an amide via activation with coupling agents (e.g., DCC, EDC, HATU) followed by reaction with an amine. The ability to perform amide coupling and sulfonamide formation in a single molecule opens up pathways to bifunctional drugs or sophisticated molecular probes.

Experimental Protocols

Adherence to detailed, validated protocols is essential for reproducible and reliable scientific outcomes.

Protocol: Synthesis of a N-Benzyl-4-carboxy-2-methylbenzenesulfonamide

This protocol details the reaction of 4-(Chlorosulfonyl)-3-methylbenzoic acid with benzylamine. It is designed as a self-validating system, including steps for purification and characterization.

Materials:

-

4-(Chlorosulfonyl)-3-methylbenzoic acid (1.0 eq)

-

Benzylamine (1.1 eq)

-

Pyridine (dried, 3-5 vols)

-

Dichloromethane (DCM, dried, 10 vols)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes solvent system

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-(Chlorosulfonyl)-3-methylbenzoic acid (1.0 eq) in anhydrous DCM. Cool the solution to 0°C using an ice bath.

-

Addition of Reagents: Slowly add pyridine, followed by the dropwise addition of benzylamine (1.1 eq). Rationale: The base is added first to be available immediately to neutralize the HCl produced, preventing potential side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Aqueous Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), water (1x), and brine (1x). Rationale: The HCl wash removes excess pyridine and benzylamine. The water and brine washes remove residual aqueous-soluble components.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification (Validation Step 1): Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Characterization (Validation Step 2): Characterize the purified product using:

-

¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

FTIR: To identify key functional groups (e.g., C=O of the acid, S=O of the sulfonamide).

-

Melting Point: To assess purity.

-

Safety and Handling

Sulfonyl chlorides are reactive and hazardous chemicals that require careful handling.

-

Corrosivity: As a class, sulfonyl chlorides are corrosive and cause severe skin burns and eye damage. They react with moisture, including ambient humidity and water in biological tissues, to release hydrochloric acid (HCl) and the corresponding sulfonic acid.

-

Handling Precautions: Always handle sulfonyl chlorides in a well-ventilated chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles or a face shield.

-

Storage: Store in a cool, dry place, away from moisture and incompatible materials (e.g., strong bases, alcohols, amines).[10] The container should be tightly sealed, preferably under an inert atmosphere.

Table 2: GHS Hazard Information for Arylsulfonyl Chlorides

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage. |

| Acute Toxicity (Inhalation) | GHS06 | Danger | May be fatal if inhaled. |

| Reacts with water | N/A | N/A | Reacts with water to liberate corrosive gases. |

(Note: This is generalized information; always consult the specific Safety Data Sheet (SDS) for the compound in use).[11]

Conclusion

4-(Chlorosulfonyl)-3-methylbenzoic acid represents a highly valuable and versatile building block for professionals in drug discovery and chemical biology. Its orthogonal functional groups permit a wide range of synthetic transformations, most notably the formation of the sulfonamide linkage, a privileged structure in medicinal chemistry. Understanding its synthesis, reactivity, and handling requirements allows researchers to effectively leverage this compound in the creation of novel molecules with therapeutic potential. The protocols and data presented in this guide provide a solid foundation for the confident and safe application of this important chemical intermediate in advanced research.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82385, 4-(Chlorosulfonyl)benzoic acid. PubChem. Retrieved February 4, 2026, from [Link]

-

Wikipedia. (2023, May 29). m-Toluic acid. Retrieved February 4, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 282989, 4-Chloro-3-methylbenzoic acid. PubChem. Retrieved February 4, 2026, from [Link]

-

Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Retrieved February 4, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of substituted benzoyl chlorides. Retrieved February 4, 2026, from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved February 4, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (2020). Application of Sulfonyl in Drug Design. Retrieved February 4, 2026, from [Link]

-

YouTube. (2021). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. Retrieved February 4, 2026, from [Link]

-

S D Fine-Chem Limited. (n.d.). Sulphuryl Chloride MSDS. Retrieved February 4, 2026, from [Link]

- Google Patents. (n.d.). US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.

-

ResearchGate. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Retrieved February 4, 2026, from [Link]

-

Teledyne CETAC. (2024). The Science Behind Sulfonyl Chlorides: Applications in Modern Chemistry. Retrieved February 4, 2026, from [Link]

-

Preprints.org. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved February 4, 2026, from [Link]

-

New Jersey Department of Health. (2000). Hazard Summary: Benzene Sulfonyl Chloride. Retrieved February 4, 2026, from [Link]

Sources

- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-Chlorosulfonyl-4-methyl-benzoic acid | CAS 2548-29-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 4-chlorosulfonyl-benzoic acid methyl ester AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. m-Toluic acid - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. nj.gov [nj.gov]

Technical Monograph: 4-(Chlorosulfonyl)-3-methylbenzoic Acid

[1][2][3]

Compound Identity Profile

-

IUPAC Name: 4-(Chlorosulfonyl)-3-methylbenzoic acid[1][2][3]

-

Molecular Formula:

[1][2][3] -

Key Functionality: Electrophilic Sulfonyl Chloride (

) & Nucleophilic/Acidic Carboxylate ( -

Primary Application: Intermediate for P2Y14R antagonists, diuretics, and anti-inflammatory sulfonamides.[1][2][3]

Structural Architecture & Physiochemical Profile[1][2][3]

The molecule features a trisubstituted benzene ring exhibiting a specific "push-pull" electronic environment that dictates its reactivity.[1][2][3]

Regiochemical Configuration

The structure is defined by the positioning of three substituents on the phenyl ring:

-

Carboxylic Acid (C1): Acts as an electron-withdrawing group (EWG), deactivating the ring but providing a handle for solubility and further coupling.[1][2][3]

-

Methyl Group (C3): An electron-donating group (EDG) via hyperconjugation.[1][2][3] Its position at C3 is critical for steric modulation of the adjacent sulfonyl group.[1][2][3]

-

Sulfonyl Chloride (C4): The primary reactive center.[1][2][3] Positioned ortho to the methyl group and para to the carboxylic acid.[1][2][3]

Electronic Environment

The C4-sulfonyl chloride bond is highly polarized.[1][2][3] The adjacent C3-methyl group exerts a dual effect:[1][2][3]

-

Steric Shielding: It provides partial protection to the sulfur atom, slightly retarding the rate of hydrolysis compared to non-methylated analogs.[1][2][3]

-

Electronic Activation: The inductive donation (+I) from the methyl group stabilizes the transition state during nucleophilic attack at the sulfur, balancing the deactivating effect of the para-carboxyl group.[1][2][3]

| Property | Value | Note |

| Physical State | Off-white to beige crystalline solid | Hygroscopic; hydrolyzes in moist air.[1][2][3] |

| Melting Point | 212–216 °C (Dec) | Decomposition often involves loss of |

| Solubility | DMSO, DMF, THF, Ethyl Acetate | Reacts violently with water/alcohols.[1][2][3] |

| pKa (Acid) | ~3.8 (Carboxyl) | Estimated; lower than benzoic acid due to EWG |

Synthetic Architecture: The Regiocontrol Challenge

Synthesizing the specific 4-isomer requires overcoming the natural directing effects of electrophilic aromatic substitution (EAS).[1][2][3]

The Direct Chlorosulfonation Problem

Direct reaction of m-toluic acid with chlorosulfonic acid typically yields a mixture of isomers. The methyl group (activator) directs ortho/para (positions 2, 4, 6), while the carboxyl group (deactivator) directs meta (position 5).[1][2][3]

-

Major Product: Often the 6-isomer (para to methyl, ortho to carboxyl) due to electronic synergy.[1][2][3]

-

Target Product: The 4-isomer is often a minor product in direct sulfonation.[1][2][3]

The Validated Route: Meerwein Sulfonylation

To ensure high regiochemical fidelity (Scientific Integrity), the preferred route utilizes 4-amino-3-methylbenzoic acid as the starting material.[1][2][3] This "Sandmeyer-type" transformation guarantees the sulfonyl group is installed exactly at the C4 position.[1][2][3]

Mechanism:

-

Diazotization: Conversion of the amine to the diazonium salt using

.[1][2][3] -

Chlorosulfonylation: Reaction of the diazonium species with sulfur dioxide (

) catalyzed by Copper(II) Chloride (

Figure 1: Validated synthetic pathway via the Meerwein reaction to ensure C4 regioselectivity.

Reactivity & Handling Protocols

The sulfonyl chloride moiety is thermodynamically unstable in the presence of nucleophiles.[1][2][3] Strict "Self-Validating" handling protocols are required.[1][2][3]

Chemoselectivity Logic

The molecule contains two electrophilic sites (carbonyl carbon and sulfonyl sulfur).[1][2][3]

-

Reactivity Order:

.[1][2][3] -

Implication: Nucleophiles (amines, alcohols) will attack the

first.[1][2][3] To functionalize the acid (COOH) without destroying the sulfonyl chloride, the acid is often left as-is, or the sulfonyl chloride is reacted first.[1][2][3]

Hydrolysis Kinetics (Stability Warning)

123Application in Medicinal Chemistry[1][2][3][4][5]

This scaffold is a "privileged structure" for generating sulfonamide libraries.[1][2][3]

Pharmacophore Utility

-

P2Y14 Receptor Antagonists: The 3-methyl-4-sulfonamido motif mimics the interactions of UDP-glucose, providing high affinity for G-protein coupled receptors involved in immune response.[1][2][3]

-

Solubility Enhancement: The carboxylic acid tail allows for the formation of sodium salts, improving the bioavailability of otherwise lipophilic sulfonamide drugs.[1][2][3]

Functionalization Workflow

The following decision tree illustrates the logical flow for derivatizing this scaffold.

Figure 2: Chemoselective functionalization strategy prioritizing sulfonamide formation.

Experimental Protocol: Sulfonamide Synthesis

Objective: Synthesis of 4-(N-benzylsulfamoyl)-3-methylbenzoic acid. Rationale: This protocol validates the quality of the sulfonyl chloride and creates a stable intermediate.[1][2][3]

-

Preparation: In a flame-dried flask under

, dissolve 4-(chlorosulfonyl)-3-methylbenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM). -

Cooling: Cool the solution to 0°C. The reaction is exothermic; cooling prevents thermal decomposition.[1][2][3]

-

Base Addition: Add Triethylamine (2.5 eq). Note: 1 eq neutralizes the HCl from the reaction, 1 eq neutralizes the carboxylic acid, 0.5 eq acts as a buffer.[1][2]

-

Nucleophile Addition: Dropwise add Benzylamine (1.05 eq).[1][2][3]

-

Monitoring: Warm to Room Temperature (RT) and stir for 2 hours.

-

Workup: Acidify with 1M HCl (to protonate the carboxylate and remove excess amine). Extract with EtOAc.[1][2][3][4]

-

Result: The product should precipitate or crystallize upon concentration.

References

-

PubChem. 4-Chloro-3-methylbenzoic acid (Precursor Data).[1][2][3][5] National Library of Medicine.[1][2][3] Available at: [Link][1][2][3]

-

Yao, Y. et al. (2025).[1][2][3][6] "Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists."[1][2][3][6] European Journal of Medicinal Chemistry. [Link][1][2][3][6]

-

Kendall, J. D. et al. (2012).[1][2][3][4] "Synthesis of sulfonamide inhibitors." Bioorganic & Medicinal Chemistry. (Referenced for chlorosulfonation conditions of toluic acid derivatives).[1][2][3] [Link][1][2][3]

Sources

- 1. 4-chloro-3-methylsulfonyl-benzoic acid | CymitQuimica [cymitquimica.com]

- 2. 4-(Chlorosulfonyl)benzoic acid | C7H5ClO4S | CID 82385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chloro-3-methylbenzoic acid | C8H7ClO2 | CID 282989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. methyl 3-(chlorosulfonyl)-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 5. 4-Chloro-3-methylbenzoic acid, 98% 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: A Versatile Building Block in Medicinal Chemistry

An In-depth Technical Guide to the Reactivity of 4-(Chlorosulfonyl)-3-methylbenzoic Acid with Amines

4-(Chlorosulfonyl)-3-methylbenzoic acid is a bifunctional organic molecule of significant interest to researchers in drug discovery and chemical biology. Its structure incorporates two key reactive sites: a highly electrophilic sulfonyl chloride group (-SO₂Cl) and a carboxylic acid group (-COOH). This dual functionality allows for orthogonal chemical modifications, making it a valuable scaffold for building complex molecular architectures. The sulfonyl chloride moiety is particularly notable for its reliable and chemoselective reaction with primary and secondary amines to form stable sulfonamide linkages.[1][2] This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a prevalent feature in a wide array of therapeutic agents, known for activities including antimicrobial, diuretic, and anticancer effects.[3][4]

This guide provides a detailed exploration of the reactivity of 4-(chlorosulfonyl)-3-methylbenzoic acid with amines, focusing on the underlying chemical principles, practical experimental considerations, and methods for characterization.

Physicochemical Properties

A clear understanding of the reagent's properties is critical for its safe and effective handling in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO₄S | [5] |

| Molecular Weight | 234.66 g/mol | Calculated |

| Appearance | Off-white to beige solid/powder | |

| Melting Point | 233-235 °C (lit.) | |

| Solubility | Soluble in DMSO, Methanol; Reacts with water | [6] |

| Key Hazards | Causes severe skin burns and eye damage. Moisture sensitive. | [6][7] |

Core Reactivity: The Sulfonylation of Amines

The primary reaction of interest is the nucleophilic substitution at the sulfur atom of the sulfonyl chloride by an amine. This reaction, often referred to as sulfonylation, proceeds through a well-established mechanism.[3]

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient, tetrahedral intermediate. The reaction cascade is completed by the elimination of a chloride ion (Cl⁻) and the loss of a proton from the nitrogen atom, resulting in the formation of the sulfonamide and hydrochloric acid (HCl).

Because HCl is generated as a byproduct, a base is required to neutralize it. This is crucial for two reasons:

-

The amine reactant is itself a base and would be protonated and deactivated by the generated HCl, thus quenching the reaction.

-

The removal of HCl from the product side of the equilibrium drives the reaction to completion, ensuring a high yield of the desired sulfonamide.[3]

Caption: Nucleophilic attack of an amine on the sulfonyl chloride.

Factors Influencing Reactivity

Several factors dictate the rate and success of the sulfonylation reaction:

-

Amine Nucleophilicity: The reactivity of the amine is paramount. Primary amines are generally highly reactive.[1] Secondary amines also react, but often at a slower rate due to increased steric hindrance around the nitrogen atom.[1] Aromatic amines (anilines) are less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring and typically require more forcing conditions.

-

Steric Hindrance: Bulky substituents on either the amine or near the sulfonyl chloride group can impede the reaction. For 4-(chlorosulfonyl)-3-methylbenzoic acid, the ortho-methyl group provides a moderate level of steric hindrance that must be considered when selecting the amine coupling partner.

-

Choice of Base: A non-nucleophilic organic base such as triethylamine (Et₃N) or pyridine is commonly used.[3] Pyridine can sometimes act as a nucleophilic catalyst. For reactions where the product or starting material is sensitive to organic bases, an inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) in a suitable solvent can be employed.[8]

-

Solvent: The reaction is typically performed in anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[9] The choice of solvent depends on the solubility of the reactants and the reaction temperature.

-

Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic release during the addition of the highly reactive sulfonyl chloride, and then allowed to warm to room temperature to ensure the reaction goes to completion.[3]

Experimental Protocol: A Self-Validating Workflow

This section provides a robust, general protocol for the synthesis of a sulfonamide derivative from 4-(chlorosulfonyl)-3-methylbenzoic acid.

Materials and Reagents

-

4-(Chlorosulfonyl)-3-methylbenzoic acid

-

Primary or secondary amine (1.0 equivalent)

-

Triethylamine (Et₃N) or Pyridine (1.1 - 1.5 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Solvents for purification (e.g., Ethyl Acetate, Hexanes)

Step-by-Step Methodology

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.0 eq.) and the base (e.g., triethylamine, 1.2 eq.) in anhydrous DCM. Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: In a separate flask, dissolve 4-(chlorosulfonyl)-3-methylbenzoic acid (1.05 eq.) in a minimum amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-30 minutes, ensuring the internal temperature remains below 5 °C. The formation of a white precipitate (triethylammonium chloride) is typically observed.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl to remove excess base, water, and finally brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Characterization: The identity and purity of the final sulfonamide should be confirmed using standard analytical techniques.

Caption: A visual guide to the synthesis and purification workflow.

Product Characterization

Confirming the structure of the newly synthesized sulfonamide is a critical final step.

-

NMR Spectroscopy: Both ¹H and ¹³C NMR are invaluable. In ¹H NMR, the disappearance of the amine N-H protons (if they were observable) and the appearance of a sulfonamide N-H proton signal (for primary amine reactants), often as a broad singlet, is indicative of reaction success. Aromatic proton signals will also shift upon substitution.[10][11][12]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product, providing strong evidence for the successful formation of the S-N bond.[13]

-

Infrared (IR) Spectroscopy: The IR spectrum of the product will show characteristic stretching vibrations for the S=O bonds of the sulfonamide group, typically appearing as two strong bands in the ranges of 1344–1317 cm⁻¹ (asymmetric) and 1187–1147 cm⁻¹ (symmetric).[11]

Conclusion

4-(Chlorosulfonyl)-3-methylbenzoic acid is a powerful and reliable reagent for the synthesis of diverse sulfonamides. Its reaction with amines is governed by fundamental principles of nucleophilicity and electrophilicity, and can be readily controlled by adjusting reaction parameters such as the choice of base, solvent, and temperature. The straightforward nature of the reaction, coupled with robust protocols for synthesis and purification, ensures its continued utility in the hands of researchers and drug development professionals aiming to construct novel molecules with potential therapeutic applications.

References

-

Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. Retrieved from [Link]

-

Chourasia, M. K. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3-methylbenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Chlorosulfonyl)benzoic acid. Retrieved from [Link]

-

Bertini, I., Luchinat, C., & Scozzafava, A. (1980). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Inorganica Chimica Acta, 46, 151-155. Retrieved from [Link]

-

The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

-

King, J. F., & Lam, J. Y. (1994). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 72(7), 1744-1751. Retrieved from [Link]

-

Peltier, H. M., & Batey, R. A. (2006). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 8(17), 3891–3894. Retrieved from [Link]

- Google Patents. (n.d.). CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.

-

Asker, F. W., et al. (2017). Synthesis and characterization of some sulfonamide dervatives. International Journal of ChemTech Research, 10(1), 169-178. Retrieved from [Link]

-

SlidePlayer. (n.d.). Amination of the p-acetaminobenzene sulfonyl chloride. Retrieved from [Link]

-

Ghafouri, H., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 11(30), 18362-18376. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

-

Gowda, B. T., et al. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung A, 57(9-10), 826-832. Retrieved from [Link]

-

ResearchGate. (2025). The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. Retrieved from [Link]

-

ACS Publications. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Retrieved from [Link]

- Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.

-

ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]

Sources

- 1. cbijournal.com [cbijournal.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Chloro-3-methylbenzoic acid | C8H7ClO2 | CID 282989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(CHLOROSULFONYL)BENZOIC ACID | 10130-89-9 [m.chemicalbook.com]

- 7. 4-(Chlorosulfonyl)benzoic acid | C7H5ClO4S | CID 82385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 10. 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. znaturforsch.com [znaturforsch.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. rsc.org [rsc.org]

Strategic Derivatization of 4-(Chlorosulfonyl)-3-methylbenzoic Acid

Executive Summary

4-(Chlorosulfonyl)-3-methylbenzoic acid (CAS: 22634-92-0) represents a high-value bifunctional scaffold in medicinal chemistry and agrochemical synthesis. Characterized by a robust benzoic acid core flanked by an electrophilic sulfonyl chloride "warhead" and a sterically modulating methyl group, this intermediate is critical for generating sulfamoylbenzoic acid derivatives .

This guide addresses the specific challenges of working with this scaffold—primarily the chemoselective derivatization of the sulfonyl moiety in the presence of an unprotected carboxylic acid and the kinetic influence of the ortho-methyl group. We present a self-validating synthetic workflow designed to maximize yield while minimizing hydrolytic degradation.

Chemical Architecture & Reactivity Profile

The utility of 4-(chlorosulfonyl)-3-methylbenzoic acid stems from its dual electrophilic/nucleophilic potential, but its handling requires an understanding of the Ortho-Effect .

Structural Dynamics

-

C1 (Carboxylic Acid): Provides solubility in aqueous base and serves as a handle for further coupling (e.g., amide formation) after the sulfonamide is established.

-

C3 (Methyl Group): This is the critical modulator. Located ortho to the sulfonyl chloride, it provides steric bulk that slightly retards nucleophilic attack at the sulfur atom compared to the non-methylated analog. However, this bulk also offers kinetic protection against rapid hydrolysis by ambient moisture.

-

C4 (Sulfonyl Chloride): The primary site of reactivity. It is a hard electrophile, highly susceptible to attack by amines (to form sulfonamides) and alcohols (to form sulfonate esters).

Chemoselectivity

The reaction hierarchy is distinct:

Under controlled conditions (low temperature, non-aqueous solvent), amines will selectively attack the sulfur center, leaving the carboxylic acid intact (or temporarily deprotonated as a carboxylate salt).

Figure 1: Reactivity landscape of the core scaffold. The primary synthetic pathway involves amine attack, while hydrolysis represents the critical failure mode.

Experimental Protocol: Selective Sulfonamidation

This protocol describes the synthesis of a generic sulfonamide derivative (e.g., using morpholine or a primary amine) from 4-(chlorosulfonyl)-3-methylbenzoic acid.

Objective: Synthesize N-substituted-4-carboxy-2-methylbenzenesulfonamide. Scale: 10 mmol input.

Reagents & Materials

| Reagent | Equiv.[1] | Role | Critical Note |

| Core Scaffold | 1.0 | Substrate | Must be dry; store in desiccator. |

| Amine (R-NH₂) | 1.1 - 1.2 | Nucleophile | Excess drives reaction to completion. |

| Triethylamine (TEA) | 2.5 | Base | Scavenges HCl; deprotonates COOH. |

| DCM or THF | Solvent | Medium | Anhydrous grade required to prevent hydrolysis. |

| 1M HCl | Workup | Quench | Converts carboxylate salt back to free acid. |

Step-by-Step Methodology

Phase 1: Preparation (The "Dry" Phase) [2]

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Dissolve 4-(chlorosulfonyl)-3-methylbenzoic acid (2.34 g, 10 mmol) in anhydrous Dichloromethane (DCM, 40 mL).

-

Observation: The solution should be clear. If cloudy, the starting material may be partially hydrolyzed.

-

-

Cooling: Submerge the flask in an ice/water bath (

). The ortho-methyl group provides some stability, but temperature control is vital to suppress side reactions.

Phase 2: Reaction (The "Kinetic" Phase) 4. Base Addition: Add Triethylamine (3.5 mL, 25 mmol) dropwise over 5 minutes.

- Mechanism:[3][4][5] The first equivalent deprotonates the carboxylic acid (forming the soluble carboxylate salt). The remaining equivalents act as an HCl scavenger.

- Amine Addition: Add the target amine (11 mmol) dropwise.

- Exotherm Check: Monitor internal temperature; keep

- Equilibration: Remove the ice bath after 30 minutes and stir at Room Temperature (RT) for 2–4 hours.

Phase 3: Validation & Workup (The "Purification" Phase) 7. In-Process Control (IPC): Spot reaction mixture on TLC (Mobile phase: 5% MeOH in DCM).

- Success Criteria: Disappearance of the low-polarity sulfonyl chloride spot (

- Quench: Pour the reaction mixture into 1M HCl (50 mL).

- Chemistry: This protonates the carboxylate (

Extraction: Extract the aqueous layer with Ethyl Acetate (

).Isolation: Dry combined organics over

, filter, and concentrate in vacuo.Figure 2: Logical flow of the synthetic protocol ensuring intermediate validation.

Pharmaceutical Relevance

The 4-sulfamoylbenzoic acid scaffold is a cornerstone in the development of Carbonic Anhydrase Inhibitors (CAIs) and Diuretics .[6]

Mechanism of Action

The sulfonamide group (

-

Lipophilicity: Increases

, improving membrane permeability compared to the unsubstituted analog. -

Selectivity: The steric bulk can induce selectivity for specific CA isoforms (e.g., hCA IX over hCA II), which is crucial for developing anticancer agents with fewer side effects.

Related Therapeutic Classes

-

Loop Diuretics: Analogs of this structure (e.g., Torsemide intermediates) utilize the sulfonylurea or sulfonamide moiety to inhibit

cotransporters. -

Anticancer Agents: Sulfonamides derived from this core are investigated for inhibiting tumor-associated CA IX, which regulates pH in hypoxic tumor environments.

Stability & Handling (Safety)

Hazard Identification:

-

Corrosivity: The sulfonyl chloride hydrolyzes to form HCl and sulfonic acid upon contact with skin or mucous membranes.

-

Lachrymator: Handle only in a functioning fume hood.

Storage Protocol:

-

Moisture Sensitivity: The compound must be stored under inert gas (Argon/Nitrogen) at

. -

Hydrolysis Indicators: A strong smell of HCl or the formation of a crusty white solid (sulfonic acid) on the bottle rim indicates degradation.

-

Recrystallization: If hydrolyzed, the material can often be purified by recrystallizing from dry toluene or chloroform, as the sulfonic acid is less soluble in non-polar solvents.

References

-

BenchChem. (2025).[6][2][7] Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22634-92-0. Retrieved from

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Retrieved from

-

Google Patents. (2015). CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.[5][8] Retrieved from

-

Sigma-Aldrich. (2025). 4-(Chlorosulfonyl)benzoic acid Product Specification. Retrieved from

Sources

- 1. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]

Strategic Utilization of 4-(Chlorosulfonyl)-3-methylbenzoic Acid in Medicinal Chemistry

Topic: 4-(Chlorosulfonyl)-3-methylbenzoic acid literature review Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

4-(Chlorosulfonyl)-3-methylbenzoic acid (CAS: 1314960-92-3) represents a high-value bifunctional scaffold in modern drug discovery.[1] Characterized by the simultaneous presence of a highly electrophilic sulfonyl chloride motif and a modifiable carboxylic acid, this compound serves as a critical "linchpin" intermediate. It allows for the rapid construction of sulfonamide-based libraries while retaining a handle for further diversification or solubility enhancement via the carboxylate.[1]

This technical guide synthesizes the optimal synthetic routes, handling protocols, and reactivity patterns of this compound. It is designed to provide bench scientists with actionable, self-validating protocols that minimize trial-and-error in the laboratory.[1]

Chemical Profile & Structural Logic

The utility of 4-(chlorosulfonyl)-3-methylbenzoic acid stems from its unique substitution pattern.[1] The methyl group at the 3-position imposes specific steric and electronic effects that influence both its synthesis and subsequent derivatization.[1]

| Property | Data |

| CAS Number | 1314960-92-3 |

| IUPAC Name | 4-(Chlorosulfonyl)-3-methylbenzoic acid |

| Molecular Formula | C₈H₇ClO₄S |

| Molecular Weight | 234.66 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in polar aprotic solvents (THF, DMF, DCM); reacts with protic solvents.[1] |

| Key Reactivity | Site A (SO₂Cl): High electrophilicity, kinetically rapid reaction with nucleophiles.Site B (COOH): Lower electrophilicity, requires activation (e.g., HATU, SOCl₂) for amide bond formation. |

Structural Insight: The methyl group at position 3 serves as a steric gatekeeper.[1] While it directs the initial chlorosulfonation to the 4-position (ortho to methyl, para to carboxyl), it also provides a slight steric shield to the resulting sulfonamide, potentially improving the metabolic stability of downstream drug candidates.

Synthesis: The Regioselective Chlorosulfonation Protocol

The most robust route to 4-(chlorosulfonyl)-3-methylbenzoic acid is the direct chlorosulfonation of 3-methylbenzoic acid (m-toluic acid) .[1] This reaction exploits the directing effects of the substituents to achieve high regioselectivity.[1]

Mechanistic Rationale

-

3-Methylbenzoic Acid: Contains a meta-directing electron-withdrawing group (-COOH) and an ortho/para-directing electron-donating group (-CH₃).[1]

-

Regioselectivity: The position para to the methyl group (C6) is sterically crowded by the ortho relationship to the carboxylic acid. The position ortho to the methyl group (C4) is para to the carboxylic acid, offering the most favorable electronic and steric environment for electrophilic aromatic substitution (S_EAr).

Optimized Experimental Protocol

-

Reagents: 3-Methylbenzoic acid (1.0 eq), Chlorosulfonic acid (5.0–10.0 eq).[1]

-

Safety Note: Chlorosulfonic acid reacts violently with water.[1] All glassware must be oven-dried.[1]

Step-by-Step Workflow:

-

Setup: Charge a round-bottom flask with neat chlorosulfonic acid (ClSO₃H) under an inert atmosphere (N₂ or Ar). Cool to 0°C.[1]

-

Addition: Add 3-methylbenzoic acid portion-wise over 30 minutes. Critical: Control the addition rate to maintain internal temperature <10°C to prevent uncontrolled exotherms.

-

Reaction: Remove the ice bath and heat the mixture to 80–100°C for 2–4 hours.

-

Quench (The "Self-Validating" Step): Cool the reaction mixture to room temperature. Slowly pour the reaction mass onto crushed ice with vigorous stirring.

-

Observation: A white precipitate should form immediately.[1] If an oil forms, the temperature during quench was likely too high, or the product is impure.

-

-

Isolation: Filter the solid, wash extensively with cold water (to remove H₂SO₄ and HCl), and dry under vacuum over P₂O₅.[1]

Figure 1: Optimized synthetic workflow for the chlorosulfonation of m-toluic acid.

Reactivity & Divergent Derivatization[1]

The power of this scaffold lies in its chemoselectivity .[1] The sulfonyl chloride is significantly more reactive towards nucleophiles than the carboxylic acid, allowing for sequential functionalization without the need for protecting groups on the carboxylate.

Pathway A: Selective Sulfonamide Formation

The sulfonyl chloride moiety reacts rapidly with primary or secondary amines in the presence of a mild base (e.g., TEA, DIPEA) or excess amine.

-

Solvent: DCM, THF, or Acetone.[1]

-

Temperature: 0°C to RT.

-

Outcome: Formation of the sulfonamide bond while leaving the carboxylic acid intact (forming the carboxylate salt, which is re-acidified during workup).

Pathway B: Carboxylic Acid Activation

If the target requires an amide at position 1, the carboxylic acid must be activated. However, standard activation (e.g., SOCl₂) will not affect the already "activated" sulfonyl chloride.

-

Strategy: Ideally, form the sulfonamide first. If the amide must be formed first, the sulfonyl chloride is too labile and will likely react with the amine used for the amide coupling.

-

Alternative: Use the corresponding sulfonic acid or a protected sulfonamide if the order of events must be reversed.[1]

Figure 2: Chemoselective derivatization strategy prioritizing sulfonamide formation.

Handling, Stability & Safety (E-E-A-T)

As a sulfonyl chloride, this compound is moisture-sensitive and corrosive .[1] Its stability is governed by the rate of hydrolysis to the corresponding sulfonic acid.

Hydrolysis Kinetics

-

Mechanism: Nucleophilic attack of water at the sulfur atom.[1]

-

Rate: Accelerated by heat and basic pH.[1]

-

Self-Validating Check: A pure sample should be completely soluble in dry THF. Turbidity or residue often indicates hydrolysis to the insoluble sulfonic acid.[1]

Storage Protocol

-

Atmosphere: Store under Argon or Nitrogen.[1]

-

Temperature: Refrigerate (2–8°C) for long-term storage.

-

Container: Tightly sealed glass vials with Teflon-lined caps. Avoid metal spatulas if the solid is moist (corrosion risk).[1]

Safety Hazards

-

Skin/Eye Contact: Causes severe burns.[1] The hydrolysis releases HCl gas.[1]

-

Inhalation: Destructive to mucous membranes.[1] Handle only in a fume hood.

References

-

BenchChem. Synthesis routes of 4-(Chlorosulfonyl)-3-methylbenzoic acid. Retrieved from .[1]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82385, 4-(Chlorosulfonyl)benzoic acid (Analogous reactivity).[1] Retrieved from .[1]

-

Accela ChemBio. Product Analysis: 4-(chlorosulfonyl)-3-methylbenzoic acid (CAS 1314960-92-3).[1][2][3][4] Retrieved from .[1]

-

CymitQuimica. Catalog Entry: 4-(Chlorosulfonyl)-3-methylbenzoic acid.[1][2][3][4][5][6] Retrieved from .[1]

-

Suter, C. M. (1944).[1] The Organic Chemistry of Sulfur.[1] Wiley.[1] (Foundational text on chlorosulfonation mechanisms).

-

Cerfontain, H. (1968).[1] Mechanistic Aspects in Aromatic Sulfonation and Desulfonation. Interscience.[1] (Detailed kinetics of sulfonation).

Sources

- 1. 4-(Chlorosulfonyl)benzoic acid | C7H5ClO4S | CID 82385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1375474-75-1,methyl 2-(4-aminopiperidin-1-yl)pyridine-4-carboxylate hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 61220-35-7,(1-benzylpiperidin-4-yl)urea-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 21894-69-9,3-(4-methoxyphenyl)butan-2-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 1460320-90-4_CAS号:1460320-90-4_3-Chloro-4-[(oxan-4-yl)methoxy]benzoic acid - 化源网 [chemsrc.com]

- 6. CAS: 1314960-92-3 | CymitQuimica [cymitquimica.com]

4-(Chlorosulfonyl)-3-methylbenzoic acid as a building block in synthesis

An In-depth Technical Guide to 4-(Chlorosulfonyl)-3-methylbenzoic Acid as a Versatile Building Block in Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(chlorosulfonyl)-3-methylbenzoic acid, a bifunctional building block with significant potential in synthetic organic chemistry, particularly in the realm of medicinal chemistry and drug development. As a Senior Application Scientist, this document aims to deliver not just procedural steps, but also the underlying scientific rationale and field-proven insights to empower researchers in their synthetic endeavors.

4-(Chlorosulfonyl)-3-methylbenzoic acid is a unique chemical entity possessing two highly reactive functional groups: a carboxylic acid and a sulfonyl chloride. This dual reactivity, combined with the specific substitution pattern on the benzene ring, makes it a valuable intermediate for the synthesis of a diverse array of complex molecules. The strategic positioning of the methyl and chloro groups influences the reactivity and ultimate geometry of the synthesized compounds, offering a handle for fine-tuning molecular properties.

The primary utility of this building block lies in its ability to readily form sulfonamides through the reaction of the sulfonyl chloride group with primary or secondary amines. Sulfonamides are a cornerstone of many therapeutic agents, exhibiting a wide range of biological activities, including antimicrobial, diuretic, and anticancer properties. The presence of the carboxylic acid group provides a secondary point for modification, allowing for the extension of the molecular scaffold or for modulation of physicochemical properties such as solubility and bioavailability.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. Below is a summary of the key properties of 4-(chlorosulfonyl)-3-methylbenzoic acid and its immediate precursor, 4-chloro-3-methylbenzoic acid.

| Property | 4-(Chlorosulfonyl)-3-methylbenzoic acid | 4-Chloro-3-methylbenzoic acid |

| Molecular Formula | C₈H₇ClO₄S | C₈H₇ClO₂[1][2] |

| Molecular Weight | 234.66 g/mol | 170.59 g/mol [1][2] |

| CAS Number | 2548-29-0 | 7697-29-2[1][2] |

| Appearance | Solid (predicted) | White to off-white solid |

| Melting Point | Not available | 212-216 °C[2] |

| Solubility | Soluble in DMSO, Methanol (predicted) | Soluble in organic solvents |

Synthesis of 4-(Chlorosulfonyl)-3-methylbenzoic Acid

Conceptual Workflow for Synthesis

The following diagram illustrates the conceptual workflow for the synthesis of 4-(chlorosulfonyl)-3-methylbenzoic acid from its precursor.

Caption: Conceptual workflow for the synthesis of 4-(chlorosulfonyl)-3-methylbenzoic acid.

Adapted Experimental Protocol for Chlorosulfonation

The following protocol is adapted from the synthesis of the analogous 4-chloro-3-(chlorosulfonyl)benzoic acid and should be optimized for the specific substrate.[3][4]

Materials:

-

4-Chloro-3-methylbenzoic acid

-

Chlorosulfonic acid (freshly distilled is recommended)[5]

-

Ice

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a gas outlet to a scrubber (to neutralize the evolved HCl gas), carefully add an excess of chlorosulfonic acid (e.g., 4-5 equivalents). Cool the flask in an ice bath to 0°C.

-

Addition of Substrate: Slowly and portion-wise, add 4-chloro-3-methylbenzoic acid to the stirred chlorosulfonic acid. It is crucial to maintain a low temperature during the addition to control the exothermic reaction.

-

Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to a temperature between 60°C and 130°C.[3][4][5] The optimal temperature and reaction time will need to be determined empirically, monitoring the reaction progress by TLC or other suitable analytical methods. The evolution of hydrogen chloride gas is an indicator of the reaction's progress.[5]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully, pour the reaction mixture onto the ice-water mixture with vigorous stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and will generate a large amount of HCl gas.

-

Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acid.

-

Drying: Dry the product under vacuum to obtain the crude 4-(chlorosulfonyl)-3-methylbenzoic acid. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Expert Insights: The use of a significant excess of chlorosulfonic acid serves as both the reagent and the solvent. The reaction temperature is a critical parameter; too low, and the reaction may be sluggish, too high, and side reactions may occur. The pouring of the reaction mixture onto ice is a critical step to quench the reaction and precipitate the product.

Key Reactions and Applications: The Formation of Sulfonamides

The most prominent application of 4-(chlorosulfonyl)-3-methylbenzoic acid is in the synthesis of sulfonamides. The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles, particularly primary and secondary amines, to form a stable sulfonamide linkage.

General Workflow for Sulfonamide Synthesis

The following diagram illustrates the general workflow for the synthesis of N-substituted sulfonamides from 4-(chlorosulfonyl)-3-methylbenzoic acid.

Caption: General workflow for the synthesis of N-substituted sulfonamides.

General Experimental Protocol for Sulfonamide Synthesis

The following is a general protocol for the synthesis of sulfonamides, which can be adapted for specific amines.

Materials:

-

4-(Chlorosulfonyl)-3-methylbenzoic acid

-

Primary or secondary amine

-

Base (e.g., sodium carbonate, triethylamine)

-

Solvent (e.g., deionized water, dichloromethane, acetonitrile)

-

Deionized water

-

Hydrochloric acid (for acidification)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the amine and the base in the chosen solvent. If using an aqueous system, chill the mixture in an ice bath to 0°C with continuous stirring.[6]

-

Addition of Sulfonyl Chloride: Dissolve the 4-(chlorosulfonyl)-3-methylbenzoic acid in a suitable solvent and add it dropwise to the amine solution. Maintain the temperature at 0°C during the addition.

-

Reaction: After the complete addition, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours (typically 4-6 hours).[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Isolation:

-

For water-soluble products: Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2 to precipitate the product. Collect the solid by vacuum filtration and wash with cold water.

-

For organic-soluble products: If the reaction is performed in an organic solvent, quench the reaction with water. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure sulfonamide derivative.

Expert Insights: The choice of base is crucial. An inorganic base like sodium carbonate is often used in aqueous media, while an organic base like triethylamine is suitable for organic solvents. The base neutralizes the HCl byproduct of the reaction, driving the equilibrium towards the product. The reaction is typically run at a low temperature initially to control the exothermic reaction and then allowed to warm to room temperature to ensure completion.

Application in Drug Discovery: A Conceptual Synthetic Pathway

While a direct synthesis of a marketed drug from 4-(chlorosulfonyl)-3-methylbenzoic acid is not readily found in the searched literature, its structural similarity to precursors of diuretic drugs suggests its potential in this area. For instance, the structurally related 4-chloro-3-sulfamoylbenzoic acid is a known diuretic agent.[4] The following is a conceptual pathway for the synthesis of a potential diuretic agent.

Caption: Conceptual synthetic pathway to a potential diuretic analog.

This conceptual pathway first involves the amination of the sulfonyl chloride to form the corresponding sulfonamide. The resulting intermediate, 4-(aminosulfonyl)-3-methylbenzoic acid, can then undergo an amide coupling reaction at its carboxylic acid group with a suitable amine to generate the final target molecule. This two-step process highlights the utility of the bifunctional nature of the starting building block.

Safety Information

As a sulfonyl chloride, 4-(chlorosulfonyl)-3-methylbenzoic acid is expected to be a corrosive and moisture-sensitive compound. The safety information for the closely related 4-(chlorosulfonyl)benzoic acid indicates that it causes severe skin burns and eye damage.[7] The precursor, 4-chloro-3-methylbenzoic acid, is known to cause skin and eye irritation and may cause respiratory irritation.[1]

Handling Precautions:

-

Always handle 4-(chlorosulfonyl)-3-methylbenzoic acid in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Keep the container tightly closed and store it in a dry, cool place away from moisture.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

4-(Chlorosulfonyl)-3-methylbenzoic acid is a highly valuable and versatile building block for organic synthesis. Its bifunctional nature allows for the sequential or orthogonal introduction of two different functionalities, making it a powerful tool for the construction of complex molecular architectures. Its primary application in the synthesis of sulfonamides, a key pharmacophore in numerous drugs, underscores its importance in medicinal chemistry and drug discovery. While specific, documented applications of this exact molecule in the synthesis of marketed drugs are not widespread in the readily available literature, the robust and predictable reactivity of its functional groups, as demonstrated by its close analogs, provides a strong foundation for its use in the development of novel chemical entities. This guide has provided a comprehensive overview of its synthesis, key reactions, and potential applications, offering researchers and drug development professionals the necessary insights to effectively utilize this promising building block in their synthetic endeavors.

References

- European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Eur. J. Chem. 2020, 11(3), 245-249.

- Google Patents. (n.d.). EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.

- Google Patents. (n.d.). US8153844B2 - Process for making 3-substituted 2-amino-5-halobenzamides.

-

Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]

- MDPI. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)

-

PubChem. (n.d.). 4-Chloro-3-methylbenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Chlorosulfonyl)benzoic acid. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 4-Chloro-3-methylbenzoic acid, 98%. Retrieved from [Link]

Sources

- 1. 4-Chloro-3-methylbenzoic acid | C8H7ClO2 | CID 282989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-3-methylbenzoic acid, 98% 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]

- 4. Synthesis routes of 4-Chloro-3-chlorosulfonylbenzoic acid [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-(Chlorosulfonyl)benzoic acid | C7H5ClO4S | CID 82385 - PubChem [pubchem.ncbi.nlm.nih.gov]

Theoretical & Predictive Profiling: 4-(Chlorosulfonyl)-3-methylbenzoic Acid

Here is an in-depth technical guide on the theoretical and predictive profiling of 4-(Chlorosulfonyl)-3-methylbenzoic acid.

A Computational Blueprint for Reactivity & Structural Dynamics

Part 1: Executive Summary & Core Directive

The Molecule: 4-(Chlorosulfonyl)-3-methylbenzoic acid (CAS: 1314960-92-3) is a bifunctional aromatic building block characterized by two distinct electrophilic sites: a sulfonyl chloride moiety (-SO₂Cl) and a carboxylic acid group (-COOH).[1][2][3][4]

The Challenge: While widely used as an intermediate in the synthesis of sulfonamide-based pharmaceuticals (e.g., diuretics, enzyme inhibitors), specific ab initio theoretical studies on this exact isomer are sparse. Most literature focuses on its demethylated analog (4-chlorosulfonylbenzoic acid) or its structural isomer (3-chlorosulfonyl-4-methylbenzoic acid).

The Solution: This guide establishes a predictive theoretical framework . By leveraging Density Functional Theory (DFT) principles and validated studies on "ortho-effect" kinetics in arenesulfonyl chlorides, we model the structural behavior of this molecule.[5] The central insight is the Steric Compression Hypothesis : the ortho-methyl group at C3 does not merely provide steric hindrance; it destabilizes the ground state of the sulfonyl moiety, potentially accelerating nucleophilic substitution via bond lengthening.

Part 2: Computational Methodology (The "How-To")

To rigorously profile this molecule, a standardized computational workflow is required. This protocol ensures that derived electronic properties (HOMO-LUMO gaps, Fukui functions) are chemically significant.

Standardized DFT Protocol

For researchers characterizing this intermediate, the following level of theory is recommended to balance cost with accuracy, particularly for the hypervalent sulfur center.

| Parameter | Setting | Rationale |

| Software | Gaussian 16 / GAMESS / ORCA | Industry standards for electronic structure. |

| Functional | B3LYP or ωB97X-D | B3LYP is standard; ωB97X-D accounts for dispersion forces critical in ortho-substituted rings. |

| Basis Set | 6-311++G(d,p) | Diffuse functions (++) are mandatory for describing the anionic character of the leaving chloride and the sulfonyl oxygen lone pairs. |

| Solvent Model | PCM / SMD (Water or DCM) | Implicit solvation is crucial as sulfonyl chlorides are highly solvent-sensitive (hydrolysis risk). |

| Frequency Check | NIMAG = 0 | Ensures the geometry is a true local minimum, not a transition state. |

Computational Workflow Diagram

The following Graphviz diagram outlines the logical flow for a complete theoretical study of this molecule.

Caption: Logical workflow for the ab initio characterization of 4-(Chlorosulfonyl)-3-methylbenzoic acid.

Part 3: Structural & Reactivity Analysis

The "Ortho-Effect" & Steric Compression

In 4-(Chlorosulfonyl)-3-methylbenzoic acid, the methyl group at C3 is ortho to the sulfonyl chloride at C4. Theoretical studies on analogous systems (e.g., 2-methylbenzenesulfonyl chloride) reveal a counterintuitive phenomenon:

-

Classical View: Steric hindrance from the methyl group should slow down nucleophilic attack at the sulfur.

-

QM Reality: The steric bulk forces the -SO₂Cl group to rotate out of the benzene plane. This loss of conjugation destabilizes the ground state and lengthens the S-Cl bond, making the chloride a better leaving group.

-

Prediction: The S-Cl bond length in this molecule is predicted to be >2.06 Å , slightly longer than in the unmethylated analog (approx. 2.04 Å), indicating enhanced reactivity toward sulfonamide formation [1].

Molecular Electrostatic Potential (MEP) Mapping

The MEP surface is critical for predicting where nucleophiles (like amines) will attack versus where electrophiles will bind.

-

Deep Blue Region (Most Positive): Located at the Sulfur atom of the -SO₂Cl group. This confirms that the sulfur atom is the primary site for nucleophilic attack (hard electrophile).

-

Red Region (Most Negative): Located on the Carbonyl Oxygen of the -COOH group and the Sulfonyl Oxygens .

-

Implication: In a reaction with a primary amine, the amine will selectively attack the Sulfonyl Sulfur before the Carboxylic Acid, allowing for chemoselective sulfonamide synthesis without protecting the acid group (provided mild conditions are used).

Predicted Spectroscopic Signatures

To validate the theoretical model experimentally, look for these specific vibrational markers:

| Vibrational Mode | Predicted Frequency (Scaled) | Description |

| O-H Stretch | 3550–3600 cm⁻¹ | Sharp, free monomer (gas phase) or broad H-bonded (solid). |

| C=O Stretch | 1690–1710 cm⁻¹ | Characteristic carboxylic acid dimer stretch. |

| SO₂ Asym. Stretch | 1380–1395 cm⁻¹ | Shifted to higher freq. due to electron-withdrawing Cl. |

| SO₂ Sym. Stretch | 1170–1185 cm⁻¹ | Strong diagnostic peak for sulfonyl chlorides. |

| S-Cl Stretch | 360–380 cm⁻¹ | Weak, far-IR band; sensitive to the ortho-methyl effect. |

Part 4: Synthetic & Mechanistic Implications[6][7]